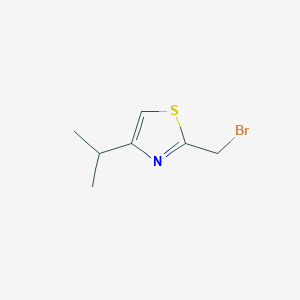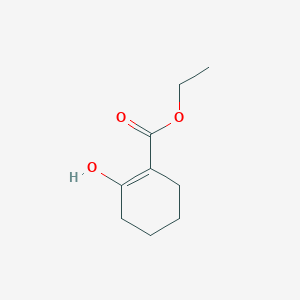
2-(Bromomethyl)-4-isopropylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-isopropylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a bromomethyl group attached to the second carbon and an isopropyl group attached to the fourth carbon of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-isopropylthiazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-isopropyl-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of solvents like acetone or dichloromethane can facilitate the reaction and improve the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-isopropylthiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted thiazoles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or tetrahydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Dihydrothiazoles or tetrahydrothiazoles
Scientific Research Applications
2-(Bromomethyl)-4-isopropylthiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-isopropylthiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, making the compound a potential candidate for the development of enzyme inhibitors or receptor antagonists .
Comparison with Similar Compounds
2-(Bromomethyl)-1,3-thiazole: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Isopropyl-1,3-thiazole: Lacks the bromomethyl group, which reduces its ability to participate in nucleophilic substitution reactions.
2-(Chloromethyl)-4-isopropyl-1,3-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and selectivity in chemical reactions
Uniqueness: 2-(Bromomethyl)-4-isopropylthiazole is unique due to the presence of both the bromomethyl and isopropyl groups, which confer distinct chemical and biological properties. The bromomethyl group enhances its reactivity towards nucleophiles, while the isopropyl group increases its hydrophobicity, potentially improving its interaction with biological targets.
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
2-(bromomethyl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
InChI Key |
VCMVMMBPKAHJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride](/img/structure/B8506290.png)









![2-{4-[Benzyl(ethyl)amino]benzoyl}benzoic acid](/img/structure/B8506362.png)
